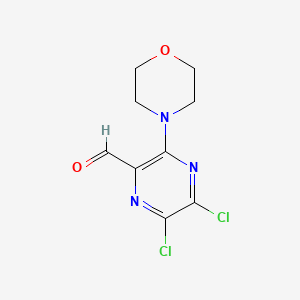
tert-Butyl 4-Methyl-2-biphenylcarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-Methyl-2-biphenylcarboxylate is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol. It is a biphenyl derivative commonly used as a building block in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 4-Methyl-2-biphenylcarboxylate can be synthesized by reacting 4’-methyl-2-biphenylcarboxylic acid with isobutene in the presence of an acid catalyst . This reaction typically occurs under mild conditions, making it industrially advantageous .
Industrial Production Methods: The industrial production of this compound involves the same reaction as the laboratory synthesis but on a larger scale. The process permits high-quality production with a high yield under mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 4-Methyl-2-biphenylcarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-Methyl-2-biphenylcarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the preparation of angiotensin II receptor antagonists, which are used to treat hypertension.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-Methyl-2-biphenylcarboxylate involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, it acts on angiotensin II receptors, blocking their activity and thereby reducing blood pressure . The molecular pathways involved include the inhibition of the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4’-(bromomethyl)biphenyl-2-carboxylate: A biphenyl derivative used in the preparation of angiotensin II receptor antagonists.
2-tert-Butyl-4-methylphenol: Another biphenyl derivative with different functional groups.
Uniqueness: tert-Butyl 4-Methyl-2-biphenylcarboxylate is unique due to its specific structure, which allows it to be used as a versatile building block in organic synthesis and pharmaceutical research. Its ability to undergo various chemical reactions and its role in the synthesis of biologically active compounds make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
tert-butyl 5-methyl-2-phenylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-10-11-15(14-8-6-5-7-9-14)16(12-13)17(19)20-18(2,3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
DGMCNUDMUQZHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


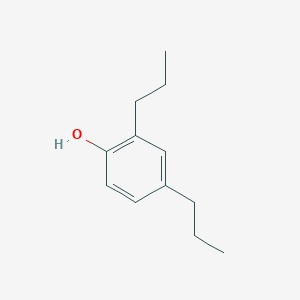
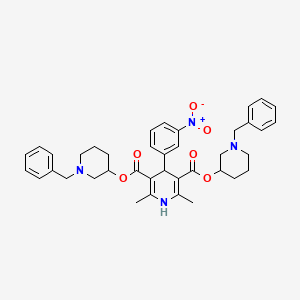
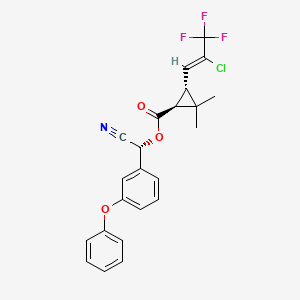
![3-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13860012.png)


![(3S,11bS)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B13860030.png)

![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B13860036.png)
![3-(2-phenylethyl)-1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13860037.png)
![(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
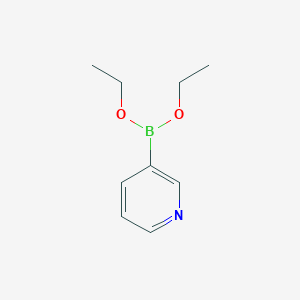
![4-[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-4-oxobutanoic acid](/img/structure/B13860048.png)
